Sterculic acid
Overview
Description
Synthesis Analysis
Sterculic acid's unique structure was elucidated through various analytical techniques, revealing it as a major component of Sterculia foetida kernel oil. Initial investigations into its structure proposed it as 12-methyl octadeca-9,11-dienoic acid, but later studies corrected this to ω-(2-octylcycloprop-1-enyl)-octanoic acid, highlighting the cyclopropenoid nature of this fatty acid (Verma, Nath, & Aggarwal, 1955).
Molecular Structure Analysis
The molecular structure of sterculic acid, characterized by its cyclopropenoid ring, is crucial for its biological activity. This structure allows it to act as an inhibitor of the SCD enzyme, influencing lipid metabolism. Advanced spectroscopic techniques have been instrumental in detailing its structure, providing insights into its mode of action at the molecular level.
Chemical Reactions and Properties
Sterculic acid undergoes various chemical reactions, including oxidation and acetolysis, leading to the production of different metabolites. For instance, oxidation by aqueous alkaline permanganate yields 9,11-dioxononadecanoic acid, while acetolysis produces hydroxy-methylene-heptadecanoic acids. These reactions demonstrate the chemical versatility and reactivity of the cyclopropenoid ring present in sterculic acid (Roomi & Hopkins, 1970).
Physical Properties Analysis
The physical properties of sterculic acid, including its melting point, solubility, and optical rotation, are influenced by its unique cyclopropenoid structure. These properties are essential for understanding its behavior in biological systems and its interaction with enzymes such as SCD.
Chemical Properties Analysis
Sterculic acid's chemical properties, particularly its reactivity and interactions with biological molecules, are central to its role as an SCD inhibitor. Its cyclopropenoid ring is critical for inhibiting the conversion of stearic acid to oleic acid, affecting lipid composition in organisms. This inhibition is not only significant for plant biosynthesis but also has implications in animal systems, where it alters lipid metabolism and has potential therapeutic applications (James, Harris, & Bézard, 1968).
Scientific Research Applications
Inhibition of Age-Related Diseases : Sterculic acid is a potent inhibitor of endoplasmic reticulum (ER) stress and related inflammation caused by 7-ketocholesterol (7KCh), a toxic oxysterol involved in the pathogenesis of age-related diseases like atherosclerosis, Alzheimer's disease, and age-related macular degeneration. It has been found to be more effective than other anti-inflammatory fatty acids at inhibiting 7KCh-mediated inflammatory responses and may be useful in treating choroidal neovascularization (CNV) in age-related macular degeneration (Huang et al., 2012).
Cancer Research : Sterculic acid has shown effectiveness in inhibiting the growth of mammary carcinomas in rats, suggesting its potential role in cancer treatment. It was observed that manipulating the stearic:oleic acid ratio in tissues can inhibit transplanted mammary tumor growth (Khoo et al., 1991).
Impact on Fatty Acid Biosynthesis : It acts as an inhibitor of the enzyme system converting stearic acid to oleic acid in Chlorella vulgaris, influencing the formation of unsaturated fatty acids (James et al., 1968).
Cellular Studies : Sterculic acid inhibited colony formation in human cancer cell lines and non-neoplastic cell lines, indicating its cytotoxicity to cancer cells. It also modified the fatty acid composition of a cancer cell line, suggesting its impact on cellular lipid metabolism (Fermor et al., 1992).
Metabolic Syndrome Prevention : Studies suggest that sterculic acid might help prevent metabolic syndrome development, as observed in a fructose-induced rat model. It showed protective effects against parameters altered by fructose, such as blood pressure, insulin resistance, and steatosis (Ramírez-Higuera et al., 2020).
Lung Cancer Research : Sterculic acid alters the expression of adhesion molecules and extracellular matrix compounds, potentially regulating the migration of lung cancer cells. This indicates its possible use in inhibiting epithelial to mesenchymal transition in cancer treatment (Pélaez et al., 2021).
Lipid Research Applications : Sterculic acid has been used as a bioorthogonal probe to study lipid uptake and processing in live cells, indicating its utility in lipid research (Bertheussen et al., 2022).
Transcriptomic Analysis in Retinal Diseases : Genome-wide transcriptomic analyses in mRPE cells exposed to sterculic acid provided insights into protective mechanisms induced by it against retinal diseases like age-related macular degeneration (AMD) (Pariente et al., 2020).
Role in Human Diseases Beyond Stearoyl-CoA Desaturase Inhibition : Sterculic acid's actions extend beyond its role as a Stearoyl-CoA desaturase inhibitor, with potential applications in treating diseases such as nonalcoholic steatohepatitis, Alzheimer's disease, cancer, and skin disorders (Pélaez et al., 2020).
Safety And Hazards
When handling Sterculic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
8-(2-octylcyclopropen-1-yl)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKPYLNZGDCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970445 | |
Record name | Sterculic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sterculic acid | |
CAS RN |
738-87-4, 55088-60-3 | |
Record name | Sterculic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sterculic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sterculic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STERCULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | STERCULIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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